

Spectroscopic Data of Anthothecol: A Technical Guide

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Compound of Interest

Compound Name: *Anthothecol*

Cat. No.: *B1261871*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for **Anthothecol**, a limonoid natural product isolated from the timber of the West African tree species *Khaya anthotheca*. The structural elucidation of **Anthothecol** has been primarily accomplished through nuclear magnetic resonance (NMR) and mass spectrometry (MS), establishing it as a significant compound with potential biological activities, including antimalarial properties. This document compiles the available spectroscopic data to serve as a comprehensive resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Chemical Structure and Properties

Anthothecol is a complex tetranortriterpenoid belonging to the limonoid class. Its chemical formula is $C_{28}H_{32}O_7$, with a molecular weight of 480.55 g/mol. The structure of **Anthothecol** was first reported by Adesogan, Okorie, and Taylor in 1967. The molecule features a modified furanolactone core, characteristic of many bioactive limonoids.

Spectroscopic Data

The following sections present the key spectroscopic data for **Anthothecol**, crucial for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of complex organic molecules like **Anthothecol**. While the complete assigned ^1H and ^{13}C NMR data is not readily available in a comprehensive public repository, the original literature and subsequent studies on related compounds provide the basis for its structural confirmation.

Table 1: Representative ^1H NMR Spectroscopic Data for Limonoids from Khaya species (Note: Specific data for **Anthothecol** is not publicly available in this format and this table serves as an illustrative example based on closely related compounds).

Position	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
H-1	3.5 - 3.7	m	-
H-3	4.0 - 4.2	m	-
H-7	5.3 - 5.5	m	-
H-15	6.3 - 6.5	d	~1.5
H-17	5.5 - 5.7	s	-
H-21	7.2 - 7.4	m	-
H-22	6.3 - 6.5	m	-
H-23	7.4 - 7.6	m	-
Me-18	1.0 - 1.2	s	-
Me-19	0.8 - 1.0	s	-
Me-28	1.1 - 1.3	s	-
Me-29	0.9 - 1.1	s	-
OAc	2.0 - 2.2	s	-

Table 2: Representative ^{13}C NMR Spectroscopic Data for Limonoids from Khaya species (Note: Specific data for **Anthothecol** is not publicly available in this format and this table serves as an illustrative example based on closely related compounds).

Carbon	Chemical Shift (δ) ppm
C-1	75 - 80
C-2	35 - 40
C-3	70 - 75
C-4	40 - 45
C-5	50 - 55
C-6	30 - 35
C-7	120 - 125
C-8	140 - 145
C-9	45 - 50
C-10	40 - 45
C-13	45 - 50
C-14	165 - 170
C-15	110 - 115
C-16	165 - 170
C-17	75 - 80
C-20	120 - 125
C-21	140 - 145
C-22	110 - 115
C-23	140 - 145
C=O (lactone)	170 - 175
C=O (acetate)	170 - 175
Me-18	20 - 25
Me-19	15 - 20

Me-28	25 - 30
Me-29	15 - 20
OAc (Me)	20 - 25

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is essential for determining the elemental composition of **Anthothecol**. The fragmentation pattern observed in the mass spectrum provides valuable information about the different structural motifs within the molecule.

Table 3: Mass Spectrometry Data for **Anthothecol**.

Ion	m/z (observed)	Formula
[M+H] ⁺	481.2221	C ₂₈ H ₃₃ O ₇
[M+Na] ⁺	503.2040	C ₂₈ H ₃₂ O ₇ Na

Experimental Protocols

The following are generalized experimental protocols for the isolation and spectroscopic analysis of limonoids like **Anthothecol**, based on standard methodologies in natural product chemistry.

Isolation of Anthothecol

- **Extraction:** The dried and powdered timber of *Khaya anthotheca* is subjected to sequential extraction with solvents of increasing polarity, typically starting with a nonpolar solvent like hexane or petroleum ether, followed by a solvent of intermediate polarity such as dichloromethane or ethyl acetate, and finally a polar solvent like methanol.
- **Fractionation:** The crude extract exhibiting the desired biological activity or containing compounds of interest is fractionated using column chromatography over silica gel. A gradient elution system, for example, a mixture of hexane and ethyl acetate with increasing proportions of ethyl acetate, is commonly employed.

- Purification: Fractions containing **Anthothecol** are further purified by repeated column chromatography, preparative thin-layer chromatography (TLC), or high-performance liquid chromatography (HPLC) until a pure compound is obtained.

NMR Spectroscopic Analysis

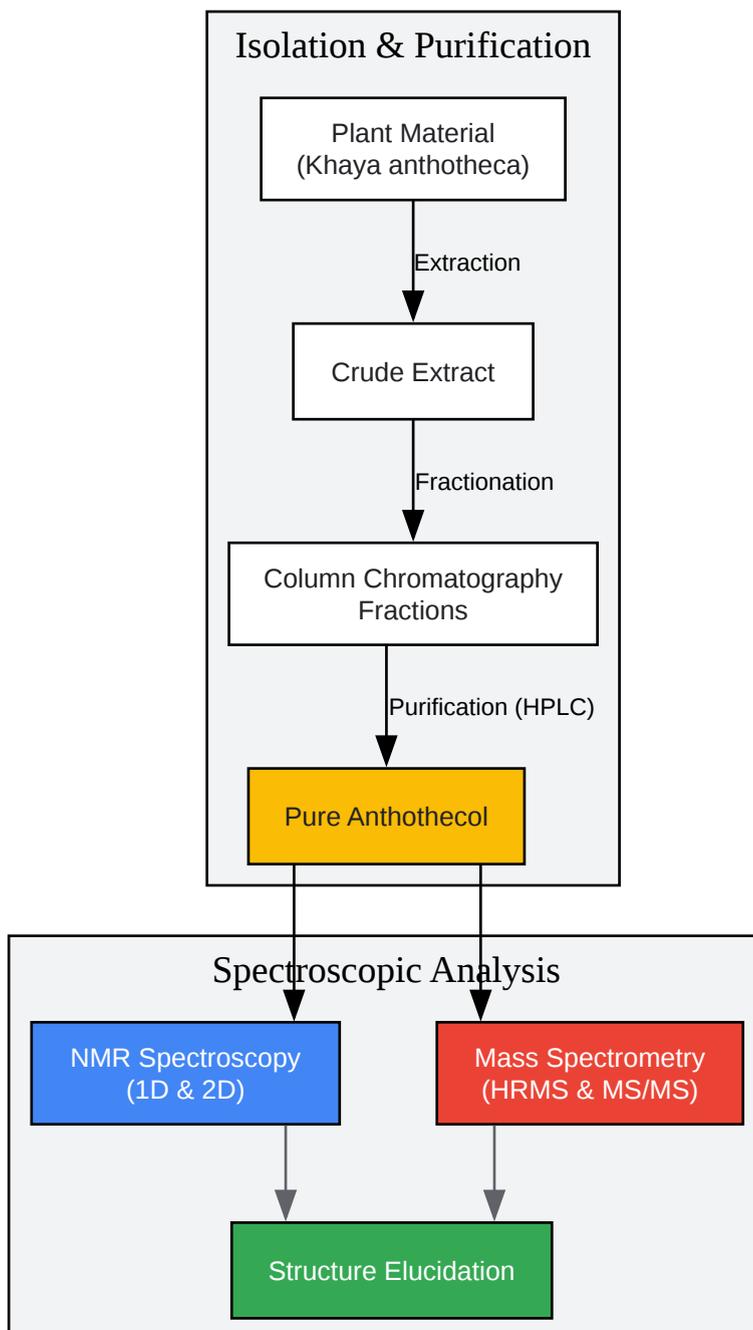
- Sample Preparation: A few milligrams of pure **Anthothecol** are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
- Data Acquisition: ¹H NMR, ¹³C NMR, and various 2D NMR spectra (e.g., COSY, HSQC, HMBC, NOESY) are acquired on a high-field NMR spectrometer (typically 400 MHz or higher).
- Data Processing and Analysis: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS). The analysis of 1D and 2D spectra allows for the complete assignment of all proton and carbon signals and the elucidation of the molecule's connectivity and stereochemistry.

Mass Spectrometric Analysis

- Sample Preparation: A dilute solution of pure **Anthothecol** is prepared in a suitable solvent (e.g., methanol, acetonitrile).
- Data Acquisition: The sample is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. High-resolution mass spectra are acquired on a time-of-flight (TOF) or Orbitrap mass analyzer to determine the accurate mass and elemental composition. Tandem mass spectrometry (MS/MS) experiments can be performed to obtain fragmentation data for structural confirmation.
- Data Analysis: The mass spectra are analyzed to identify the molecular ion and characteristic fragment ions. The accurate mass measurement is used to calculate the elemental formula.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product like **Anthothecol**.



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A conceptual workflow for the isolation and spectroscopic analysis of **Anthothecol**.

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